2-bromo-N-(3-hydroxy-1-phenylpropyl)-5-methylbenzamide
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Overview
Description
2-bromo-N-(3-hydroxy-1-phenylpropyl)-5-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a hydroxy group, and a phenylpropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-hydroxy-1-phenylpropyl)-5-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 5-methylbenzamide, followed by the introduction of the 3-hydroxy-1-phenylpropyl group through a series of reactions. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-hydroxy-1-phenylpropyl)-5-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydroxide (NaOH) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the bromine atom may yield the corresponding hydrocarbon.
Scientific Research Applications
2-bromo-N-(3-hydroxy-1-phenylpropyl)-5-methylbenzamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-hydroxy-1-phenylpropyl)-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and bromine atom play crucial roles in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-bromo-N-(3-hydroxy-1-phenylpropyl)-5-methylbenzamide include other benzamide derivatives with different substituents, such as:
- 2-chloro-N-(3-hydroxy-1-phenylpropyl)-5-methylbenzamide
- 2-fluoro-N-(3-hydroxy-1-phenylpropyl)-5-methylbenzamide
- 2-iodo-N-(3-hydroxy-1-phenylpropyl)-5-methylbenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, hydroxy group, and phenylpropyl group makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-bromo-N-(3-hydroxy-1-phenylpropyl)-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-7-8-15(18)14(11-12)17(21)19-16(9-10-20)13-5-3-2-4-6-13/h2-8,11,16,20H,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBDJHCSTFNPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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